molecular formula C10H16N2 B1415822 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 2187435-31-8

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No. B1415822
CAS RN: 2187435-31-8
M. Wt: 164.25 g/mol
InChI Key: UGGTZBIOFNHGJR-UHFFFAOYSA-N
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Description

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (MBCN) is an organic compound that is widely used in scientific research due to its unique properties. MBCN is a bicyclic amide with a nitrogen-containing ring system, making it a versatile building block for organic synthesis. Its properties make it an ideal compound for a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Decarboxylative Cyclization : Utilized in the synthesis of substituted 4-quinolones via DABCO-mediated decarboxylative cyclization under microwave conditions. This approach is efficient for producing 4-quinolones with good to excellent yields and wide substrate compatibility (Rao & Hussain, 2021).

  • Charge Transfer Studies : Involvement in studies of charge transfer rates. A surprising finding showed that increasing the number of pi-bridges on bicyclo[2.2.2]octane does not benefit charge transfer rates, suggesting dominant transport through the sigma-system (Goldsmith et al., 2008).

  • NMR Spectroscopy : 13C NMR spectroscopy studies of bicyclo[2.2.2]octane derivatives, extending understanding of stereochemistry effects on shieldings of neighboring carbons. These studies contribute to stereochemical elucidations in organic chemistry (Stothers & Tan, 1976).

  • Polar Substituent Effects : Analysis of Carbon-13 substituent chemical shifts in 4-substituted 1-methylbicyclo[2.2.2]octanes. This study provides insights into the transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system, important for understanding molecular interactions (Adcock et al., 1986).

Applications in Material Science

  • Liquid Crystal Display Materials : Synthesis of mesogens embodying the bicyclo[2.2.2]octane ring for use in electro-optical display devices. These mesogens exhibit low birefringence and positive dielectric anisotropy, making them suitable for LCD technologies (Gray & Kelly, 1981).

  • Molecular Machines and Functional Materials : Investigation into halogen-bonding interactions for constructing functional materials and molecular machines. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane revealed gigahertz rotation rates in crystalline molecular rotors, demonstrating the potential of this compound in engineering advanced molecular devices (Lemouchi et al., 2011).

properties

IUPAC Name

4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGTZBIOFNHGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CCC(CC1)(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
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4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
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